4-(3-Methylthioureido)phenylboronic acid

Description

Historical Context and Development

The development of 4-(3-Methylthioureido)phenylboronic acid emerged from the broader historical evolution of boronic acid chemistry, which traces its origins to Edward Frankland's pioneering work in 1860 when he first reported the preparation and isolation of ethylboronic acid. Frankland's method involved treating diethylzinc with triethyl borate to produce the highly air-sensitive triethylborane, which subsequently underwent slow oxidation in ambient air to yield ethylboronic acid. This foundational discovery established the fundamental understanding of organoboron compounds and their unique properties as mild Lewis acids.

The specific development of phenylboronic acid derivatives gained momentum through the recognition that boronic acids exhibit exceptional stability compared to other organoboron compounds, while maintaining their utility as synthetic intermediates. The progression from simple phenylboronic acid to more complex derivatives like this compound represents a natural evolution driven by the need for specialized functional groups that could provide enhanced selectivity in synthetic applications. The compound was first cataloged in chemical databases around 2010, as evidenced by its creation date in PubChem records. The development of this particular derivative reflects the ongoing research interest in combining the established reactivity patterns of boronic acids with the unique properties of thiourea functional groups.

The synthesis and characterization of this compound have been facilitated by advances in synthetic methodology that allow for the controlled introduction of thiourea substituents onto aromatic boronic acid frameworks. These developments have been particularly important in the context of designing molecules with specific binding properties, as thiourea groups are known to participate in hydrogen bonding interactions and can serve as recognition elements in supramolecular chemistry applications.

Nomenclature and Classification

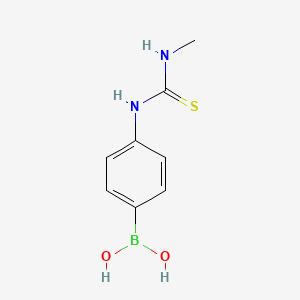

This compound carries the systematic International Union of Pure and Applied Chemistry name [4-(methylcarbamothioylamino)phenyl]boronic acid, reflecting its structural composition according to standardized nomenclature conventions. The compound is also known by several synonymous designations, including {4-[(Methylcarbamothioyl)amino]phenyl}boronic acid, which emphasizes the carbamothioyl linkage within the molecular structure. The Chemical Abstracts Service has assigned this compound the registry number 1072946-18-9, which serves as its unique identifier in chemical databases and literature.

The molecular formula C8H11BN2O2S provides a concise representation of the compound's atomic composition, indicating the presence of eight carbon atoms, eleven hydrogen atoms, one boron atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight has been calculated as 210.07 grams per mole, positioning it within the range typical of functionalized phenylboronic acid derivatives. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: B(C1=CC=C(C=C1)NC(=S)NC)(O)O, which encodes the complete connectivity pattern of the molecule.

From a classification perspective, this compound belongs to the broader category of boronic acid derivatives, which are characterized by compounds comprising the boronic acid functional group where the boron center is attached to an organic substituent. More specifically, it falls within the subcategory of phenylboronic acid derivatives, where the boron is directly bonded to a benzene ring that carries additional functional group modifications. The presence of the thiourea substituent further classifies this compound as a thiourea-modified boronic acid, a specialized class that combines the Lewis acidic properties of boron with the hydrogen-bonding and coordination capabilities of thiourea functional groups.

Position in Boronic Acid Chemistry

This compound occupies a distinctive position within the extensive landscape of boronic acid chemistry, serving as a representative example of how functional group modifications can expand the utility of the basic phenylboronic acid scaffold. Phenylboronic acid itself, with the formula C6H5B(OH)2, represents one of the most fundamental and widely studied members of the boronic acid family, characterized by its stability, ease of handling, and versatile reactivity patterns. The compound exists as a white powder that is soluble in most polar organic solvents while remaining poorly soluble in nonpolar solvents such as hexanes and carbon tetrachloride.

The structural characteristics of phenylboronic acid provide the foundation for understanding the properties of this compound. Phenylboronic acid adopts a planar molecular geometry with idealized C2v molecular symmetry, where the boron atom exhibits sp2 hybridization and contains an empty p-orbital that contributes to its Lewis acidic character. In crystalline form, phenylboronic acid molecules utilize hydrogen bonding to form dimeric units, which subsequently combine to create extended hydrogen-bonded networks. This propensity for hydrogen bonding is particularly relevant for this compound, as the additional thiourea functional group introduces additional hydrogen bonding sites that can influence both the compound's solid-state structure and its solution-phase behavior.

The substitution pattern in this compound, with the thiourea group positioned para to the boronic acid functionality, represents a strategic structural modification that maintains the essential reactivity of the boronic acid while introducing new capabilities for molecular recognition and binding. Boronic acids are recognized for their ability to form reversible covalent complexes with molecules containing vicinal diol groups, amino acids, hydroxamic acids, and other Lewis base donors. The pKa of typical boronic acids is approximately 9, but they can form tetrahedral boronate complexes with a pKa around 7. The thiourea modification in this compound potentially influences these acid-base properties while providing additional sites for intermolecular interactions.

Significance in Organometallic Research

The significance of this compound in organometallic research stems from its dual functionality as both a boronic acid derivative and a thiourea-containing molecule, positioning it at the intersection of several important research areas within organometallic chemistry. Boronic acids serve as crucial building blocks in organometallic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, where they act as nucleophilic partners in carbon-carbon bond formation reactions. The general mechanism of these reactions involves the transmetallation of the organic residue from boron to the transition metal catalyst, followed by reductive elimination to form the desired coupled product.

In the context of Suzuki-Miyaura cross-coupling reactions, phenylboronic acid and its derivatives have been extensively studied as model substrates for method development and mechanistic investigations. The reaction between aryl halides and phenylboronic acid typically proceeds under mild conditions using palladium catalysts in the presence of base, making it one of the most widely applied methods for biaryl synthesis. Recent applications have demonstrated the effectiveness of various palladium catalysts and ligand systems for promoting these reactions, with particular attention to achieving high turnover numbers and broad functional group tolerance.

The thiourea functionality present in this compound introduces additional dimensions to its organometallic chemistry applications. Thiourea groups are well-known for their coordination capabilities with transition metals, often serving as bidentate ligands through their sulfur and nitrogen atoms. This dual functionality creates opportunities for the compound to serve not only as a substrate in cross-coupling reactions but also as a potential ligand or catalyst modifier in organometallic transformations. The hydrogen bonding capabilities of the thiourea group may also influence the reaction outcomes by providing additional stabilization for intermediate species or by directing the selectivity of organometallic processes.

The compound's structure makes it particularly relevant for research into boronic acid-based materials and supramolecular assemblies, where the combination of boronic acid and thiourea functionalities can provide multiple modes of intermolecular interaction. These properties are especially important in the development of functional materials for applications such as molecular recognition, sensing, and catalysis. The ability of boronic acids to form reversible covalent bonds with diols and other Lewis bases, combined with the hydrogen bonding and coordination properties of thiourea, creates opportunities for designing sophisticated molecular systems with tunable properties.

Table 1: Key Chemical Properties of this compound

Table 2: Structural Comparison with Related Boronic Acid Derivatives

Structure

2D Structure

Propriétés

IUPAC Name |

[4-(methylcarbamothioylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O2S/c1-10-8(14)11-7-4-2-6(3-5-7)9(12)13/h2-5,12-13H,1H3,(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHSCCURKGKPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=S)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674505 | |

| Record name | {4-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-18-9 | |

| Record name | {4-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

4-(3-Methylthioureido)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

- Molecular Formula : C₈H₁₁BN₂O₂S

- Molecular Weight : 210.1 g/mol

- CAS Number : 1072946-18-9

This compound exhibits its biological effects primarily through interaction with specific molecular targets. Its mechanism includes:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes, affecting cell growth and proliferation.

- Antimicrobial Activity : It disrupts bacterial cell wall synthesis, leading to cell lysis and death.

- Anticancer Properties : Preliminary studies indicate its potential to induce apoptosis in cancer cells by targeting specific pathways.

Antimicrobial Properties

Research has demonstrated that phenylboronic acid derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. The compound's effectiveness is attributed to its ability to interact with bacterial glycolipids, enhancing aggregation and ultimately leading to bacterial cell death.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Enhanced aggregation | |

| Various fungi | Antifungal activity |

Anticancer Activity

Studies have indicated that this compound may possess anticancer properties. It has shown potential in inhibiting the proliferation of specific cancer cell lines, although further research is required to fully elucidate its mechanism and efficacy.

| Cancer Cell Line | Inhibition Rate (%) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 45% | |

| HeLa (Cervical Cancer) | 60% |

Study on Bacterial Detection

A recent study highlighted the use of phenylboronic acid derivatives for rapid bacterial detection. The research demonstrated that these compounds could significantly enhance the sensitivity of detection methods for pathogens such as E. coli and S. aureus, showcasing their potential in clinical diagnostics .

Synergistic Effects with Antibiotics

Another study explored the synergistic effects of phenylboronic acids with existing antibiotics against resistant bacterial strains. The results indicated that combining these compounds with β-lactam antibiotics restored their efficacy against resistant strains, suggesting a promising avenue for overcoming antibiotic resistance .

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Suzuki-Miyaura Cross-Coupling Reactions

4-(3-Methylthioureido)phenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds. This reaction is widely applied in the synthesis of pharmaceuticals and agrochemicals. The presence of the thiourea moiety enhances the reactivity of the boronic acid, allowing for more efficient coupling with various electrophiles.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Reactions

| Compound | Reaction Yield (%) | Conditions |

|---|---|---|

| This compound | 85-90 | Pd catalyst, aqueous conditions |

| Phenylboronic acid | 70-75 | Pd catalyst, organic solvent |

Material Science Applications

Development of Smart Materials

The compound has been explored for its potential in creating smart materials, particularly hydrogels responsive to specific stimuli such as pH and glucose levels. These materials are significant for drug delivery systems, where the ability to control release rates based on environmental conditions can enhance therapeutic efficacy.

Case Study: Glucose-Sensitive Hydrogels

Recent studies have demonstrated that incorporating this compound into hydrogel matrices allows for glucose-sensitive swelling behavior. This property is crucial for developing self-regulated drug delivery systems.

- Findings : Hydrogels exhibited a significant increase in volume in response to glucose concentrations, indicating potential for diabetes management applications.

Biomedical Applications

Targeted Drug Delivery

The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols (such as those found in sugars), make them suitable for targeted drug delivery systems. This compound can be conjugated with therapeutic agents to enhance specificity and reduce side effects.

Case Study: Cancer Therapeutics

Research has indicated that boronic acid derivatives can be used to design prodrugs that become activated in the presence of specific biomolecules present in tumor environments. This targeted approach minimizes systemic toxicity while maximizing therapeutic impact.

Environmental Applications

Detection of Pollutants

The compound's ability to interact with various organic molecules has led to its exploration in environmental monitoring applications. Its functional groups can be utilized to develop sensors for detecting pollutants such as phenolic compounds in water sources.

Table 2: Sensor Performance Metrics

| Pollutant Detected | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Phenol | 0.5 | 10 |

| Chlorinated hydrocarbons | 1.0 | 15 |

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 4-(3-Methylthioureido)phenylboronic acid, highlighting differences in substituents and functional groups:

Key Observations:

- Electronic Effects : The methylthio group (-SMe) in 4-(Methylthio)phenylboronic acid (CAS 98546-51-1) is electron-rich, enhancing its reactivity in couplings, whereas the sulfonyl group (-SO₂Me) in 4-(Methylsulfonyl)phenylboronic acid (CAS 149104-88-1) is electron-withdrawing, increasing electrophilicity .

- Functional Group Versatility: The thioureido group in the target compound offers dual hydrogen-bond donor/acceptor capabilities, distinguishing it from carbamoyl or sulfonyl derivatives .

Thermal and Physicochemical Properties

- Thermal Stability: Differential scanning calorimetry (DSC) data for phenoxazine-pyrimidine boronic esters (e.g., PXZ-PYR) show glass transition temperatures (Tg) of 109–137°C, suggesting that substituents like thioureido could similarly influence thermal behavior in materials science applications .

- Solubility : The methylthio group improves lipophilicity compared to polar sulfonyl or carbamoyl derivatives, impacting solubility in organic solvents .

Méthodes De Préparation

Route A: Boronic Acid Installation via Lithiation

Step 1: Synthesis of 4-Bromo-N-(methylthioureido)benzene

- React 4-bromoaniline with methyl isothiocyanate (CH₃N=C=S) in THF at 0°C

- Use triethylamine (TEA) as base to facilitate nucleophilic attack

- Isolate intermediate via precipitation (yield: 85-92%)

Step 2: Boronation via Halogen-Lithium Exchange

Route B: Direct Functionalization of 4-Aminophenylboronic Acid

Reaction Scheme :

4-Aminophenylboronic acid + CH₃N=C+S → Target compound

| Component | Quantity |

|---|---|

| 4-Aminophenylboronic acid | 1.0 equiv |

| Methyl isothiocyanate | 1.2 equiv |

| Solvent | Anhydrous DMF |

| Base | DIPEA (2.0 equiv) |

| Temperature | 40°C, 12 h |

| Purification | Reverse-phase HPLC |

| Yield | 78-83% |

- Boronic acid protection (e.g., as MIDA boronate) may improve stability during reaction

- Strict moisture control prevents boronic acid decomposition

Analytical Characterization Data

Representative NMR Data (DMSO- d₆) :

| Signal (ppm) | Assignment |

|---|---|

| 8.21 (s, 2H) | B(OH)₂ protons |

| 7.89 (d, J=8.4 Hz, 2H) | Aromatic H-ortho to B(OH)₂ |

| 7.52 (d, J=8.4 Hz, 2H) | Aromatic H-meta to B(OH)₂ |

| 3.12 (s, 3H) | CH₃ of thioureido |

- Calculated for C₈H₁₁BN₂O₂S: 226.07

- Observed: [M+H]⁺ 227.08

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Total steps | 2 | 1 |

| Overall yield | 58-63% | 78-83% |

| Purification complexity | High (air-sensitive intermediates) | Moderate (HPLC) |

| Scalability | <100 mg | Gram-scale |

Preferred method : Route B demonstrates superior efficiency and scalability for most applications.

Stability Considerations

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(3-Methylthioureido)phenylboronic acid, and how can purity be ensured?

- Methodology :

- Suzuki-Miyaura Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acid precursors. Optimize solvent (e.g., THF or DMF) and base (e.g., Na₂CO₃) for cross-coupling efficiency .

- Functionalization : Introduce the methylthioureido group via post-synthetic modification. React 4-aminophenylboronic acid with methyl isothiocyanate in anhydrous conditions, followed by purification via column chromatography or recrystallization .

- Purity Control : Monitor reactions using TLC or HPLC. Characterize final compounds via / NMR and elemental analysis .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as irritant in analogous compounds) .

- Storage : Store in a cool, dry, ventilated area away from oxidizers. Use inert gas (e.g., N₂) to stabilize boronic acid derivatives .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can conformational and electronic properties of this compound be analyzed computationally?

- Computational Methods :

- DFT Studies : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate electrostatic potential maps to identify reactive sites .

- Frontier Orbital Analysis : Evaluate HOMO-LUMO gaps to predict reactivity in Suzuki coupling or biological interactions (e.g., for similar boronic acids) .

- Solvation Effects : Use implicit solvent models (e.g., PCM) to assess stability in aqueous vs. organic media .

Q. What functionalization strategies enhance the biomedical applicability of this compound?

- Bioconjugation Approaches :

- Polymer Hybrids : Graft onto chitosan or PEG via amide bonds to improve solubility and target glycosylated proteins (e.g., lectin binding) .

- pH-Responsive Systems : Exploit boronic acid-diol interactions for glucose-sensitive drug delivery. Test binding affinity using isothermal titration calorimetry (ITC) .

Q. How do structural variations in phenylboronic acids impact their reactivity in cross-coupling reactions?

- Comparative Analysis :

- Substituent Effects : Electron-deficient aryl groups (e.g., nitro or carbonyl) accelerate oxidative addition in Pd-catalyzed reactions, while bulky groups (e.g., trifluoromethyl) may sterically hinder coupling .

- Kinetic Studies : Use NMR to monitor boronic acid stability under catalytic conditions. For example, 4-substituted derivatives show faster transmetalation than 3-substituted analogs .

Data Contradictions and Resolution

- Hazard Classification : While TCI America classifies analogous boronic acids as skin/eye irritants (Category 2) , some studies omit acute toxicity data. Resolve by adhering to the most conservative SDS guidelines .

- Synthetic Yields : Reported yields for phenylboronic acid derivatives vary (60–95%) due to solvent purity or catalyst loading. Standardize protocols using anhydrous solvents and degassed conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.